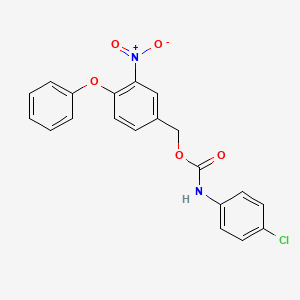

3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate

Description

3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is a synthetic organic compound known for its diverse applications in various scientific fields. This compound is characterized by its complex molecular structure, which includes nitro, phenoxy, and carbamate functional groups.

Properties

IUPAC Name |

(3-nitro-4-phenoxyphenyl)methyl N-(4-chlorophenyl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O5/c21-15-7-9-16(10-8-15)22-20(24)27-13-14-6-11-19(18(12-14)23(25)26)28-17-4-2-1-3-5-17/h1-12H,13H2,(H,22,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBLIQWXYMQGXBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=C(C=C(C=C2)COC(=O)NC3=CC=C(C=C3)Cl)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate typically involves a multi-step process. One common method includes the nitration of 4-phenoxybenzyl alcohol to form 3-nitro-4-phenoxybenzyl alcohol. This intermediate is then reacted with 4-chlorophenyl isocyanate under controlled conditions to yield the final product. The reaction is usually carried out in an inert atmosphere, such as nitrogen, and requires the use of solvents like dichloromethane or toluene .

Industrial Production Methods

In industrial settings, the production of 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is scaled up using continuous flow reactors. This method ensures consistent product quality and higher yields. The process involves precise control of temperature, pressure, and reaction time to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate undergoes various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The phenoxy group can be substituted with other nucleophiles under basic conditions.

Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Oxidation: Hydrogen gas, palladium catalyst.

Substitution: Sodium hydroxide, various nucleophiles.

Hydrolysis: Acidic or basic conditions, water.

Major Products Formed

Reduction: 3-amino-4-phenoxybenzyl N-(4-chlorophenyl)carbamate.

Substitution: Various substituted phenoxy derivatives.

Hydrolysis: 4-chlorophenylamine and carbon dioxide.

Scientific Research Applications

3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its unique molecular structure.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The phenoxy and carbamate groups contribute to the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

- 3-nitro-4-phenoxybenzyl N-(3-chlorophenyl)carbamate

- 3-nitro-4-phenoxybenzyl N-(4-bromophenyl)carbamate

- 3-nitro-4-phenoxybenzyl N-(4-fluorophenyl)carbamate

Uniqueness

3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group enhances its reactivity, while the phenoxy and carbamate groups provide stability and versatility in various applications.

Biological Activity

3-Nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications, supported by research findings and data tables.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name: 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate

- Molecular Formula: CHClNO

- Molecular Weight: 350.77 g/mol

Anticancer Activity

Recent studies have indicated that nitro compounds, including 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate, exhibit significant anticancer properties. Research has shown that derivatives of nitro compounds can inhibit tumor growth in various cancer cell lines.

Table 1: Anticancer Activity of Nitro Compounds

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have shown that it possesses activity against various bacterial strains, indicating its potential as an antibacterial agent.

Table 2: Antimicrobial Activity of 3-Nitro-4-Phenoxybenzyl Carbamate

| Bacterial Strain | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

|---|---|---|

| Staphylococcus aureus | 32 | |

| Escherichia coli | 16 | |

| Pseudomonas aeruginosa | 64 |

The mechanism of action for 3-nitro-4-phenoxybenzyl N-(4-chlorophenyl)carbamate is thought to involve the inhibition of specific enzymes and cellular pathways associated with cancer cell proliferation and bacterial growth. Nitro groups in the structure may play a crucial role in enhancing the compound's reactivity and biological potency.

Case Studies

-

Case Study on Anticancer Efficacy :

A study conducted on the efficacy of this compound against MCF-7 breast cancer cells demonstrated a dose-dependent inhibition of cell proliferation. The results indicated that treatment with the compound at concentrations above 10 µM significantly reduced cell viability compared to control groups. -

Case Study on Antimicrobial Activity :

An investigation into the antimicrobial effects revealed that the compound effectively inhibited the growth of Staphylococcus aureus at an MIC of 32 µg/mL, showcasing its potential as a therapeutic agent against resistant bacterial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.